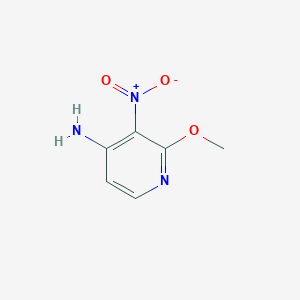

2-Methoxy-3-nitropyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

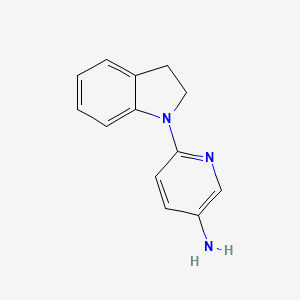

2-Methoxy-3-nitropyridin-4-amine, also known as MNPA, is a chemical compound that belongs to the pyridine family . It is a yellow crystalline powder that exists in two crystal forms . The compound’s molecular formula is C6H7N3O3 .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-nitropyridin-4-amine is composed of a pyridine ring attached to an amino group and a nitro group . The average mass of the molecule is 169.138 Da .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

2-Methoxy-3-nitropyridin-4-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Medicinal Chemistry

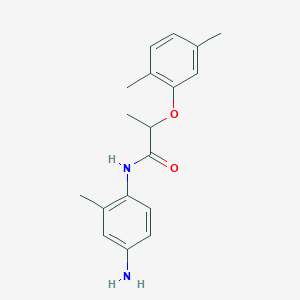

- Summary of the application : The compound “2-Methoxy-3-nitropyridin-4-amine” is used in the synthesis of imidazo[4,5-c]pyridine derivatives . These derivatives have shown potential therapeutic significance due to their structural resemblance with purines .

- Methods of application : A two-step procedure is used for the synthesis of imidazo[4,5-c]pyridine derivatives. The first step involves the reduction of 3-nitropyridin-4-amine using Fe and acetic acid in ethanol. The second step involves a Ytterbium triflate catalyzed condensation with triethyl orthoformate .

- Results or outcomes : The imidazopyridines synthesized from “2-Methoxy-3-nitropyridin-4-amine” have shown various biological activities. They are known to play a crucial role in numerous disease conditions. They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis of Nitropyridines

- Summary of the application : “2-Methoxy-3-nitropyridin-4-amine” can be used in the synthesis of nitropyridines .

- Methods of application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results or outcomes : The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

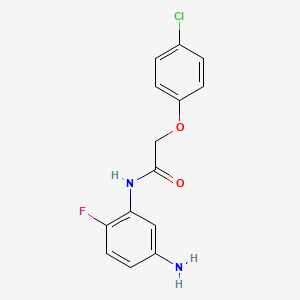

Synthesis of 2-Substituted-5-Nitropyridines

- Summary of the application : “2-Methoxy-3-nitropyridin-4-amine” can be used in the synthesis of 2-substituted-5-nitropyridines .

- Methods of application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Results or outcomes : The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

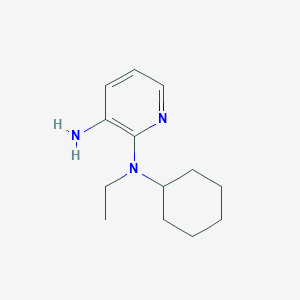

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

- Summary of the application : “2-Methoxy-3-nitropyridin-4-amine” can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines .

- Methods of application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

- Results or outcomes : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Synthesis of Imidazo[4,5-c]pyridines

- Summary of the application : “2-Methoxy-3-nitropyridin-4-amine” can be used in the synthesis of imidazo[4,5-c]pyridines .

- Methods of application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

- Results or outcomes : The synthesized imidazo[4,5-c]pyridines have shown various biological activities. They are known to play a crucial role in numerous disease conditions .

Synthesis of 2-Substituted-5-Nitropyridines

- Summary of the application : “2-Methoxy-3-nitropyridin-4-amine” can be used in the synthesis of 2-substituted-5-nitropyridines .

- Methods of application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Results or outcomes : The synthesized 2-substituted-5-nitropyridines have shown various biological activities. They are known to play a crucial role in numerous disease conditions .

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-methoxy-3-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-6-5(9(10)11)4(7)2-3-8-6/h2-3H,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADFTCGTAKIZMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516050 |

Source

|

| Record name | 2-Methoxy-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-nitropyridin-4-amine | |

CAS RN |

33623-16-4 |

Source

|

| Record name | 2-Methoxy-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。